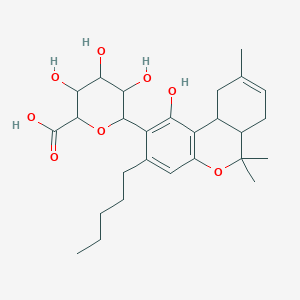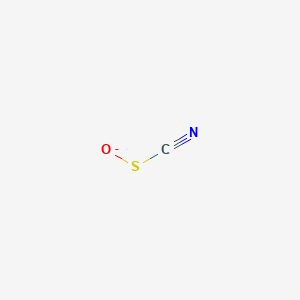
Hypothiocyanite ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hypothiocyanite ion is an anion with the chemical formula [OSCN]⁻. It is the conjugate base of hypothiocyanous acid (HOSCN) and is part of the thiocyanates family, containing the functional group SCN. This compound is formed when an oxygen atom is singly bonded to the thiocyanate group. This compound is naturally occurring and plays a significant role in the antimicrobial immune system of the human respiratory tract .
Preparation Methods
Hypothiocyanite ion is primarily formed through the peroxidase-catalyzed reaction of hydrogen peroxide (H₂O₂) and thiocyanate (SCN⁻). The reaction can be represented as follows: [ \text{H}_2\text{O}_2 + \text{SCN}^- \rightarrow \text{OSCN}^- + \text{H}_2\text{O} ] This reaction is catalyzed by enzymes such as lactoperoxidase, which is found in various exocrine secretions like saliva, tears, and milk .
Chemical Reactions Analysis
Hypothiocyanite ion undergoes several types of chemical reactions, including:
Reduction: In the presence of reducing agents, this compound can be reduced back to thiocyanate ion.
Substitution: this compound can react with thiol compounds to form disulfides.
Common reagents and conditions used in these reactions include hydrogen peroxide and various peroxidases. The major products formed from these reactions are typically disulfides and other oxidized compounds .
Scientific Research Applications
Hypothiocyanite ion has a wide range of scientific research applications, including:
Chemistry: It is used as an oxidative agent in various chemical reactions.
Biology: This compound is a crucial component of the innate immune system, providing antimicrobial activity against a variety of pathogens
Medicine: It has been researched for its potential as an alternative antibiotic, particularly against antibiotic-resistant bacteria such as MRSA.
Industry: This compound is used in the development of oral care products due to its antibacterial properties.
Mechanism of Action
The mechanism of action of hypothiocyanite ion involves the oxidation of sulfhydryl (SH) groups in bacterial cytoplasmic membranes. This oxidation results in the loss of the ability to transport glucose and the leakage of essential ions and molecules, ultimately leading to bacterial cell death . The major intermediary oxidation product is this compound, which is produced in an amount of about 1 mole per mole of hydrogen peroxide. At the pH optimum of 5.3, this compound is in equilibrium with hypothiocyanous acid, with the uncharged hypothiocyanous acid being the more bactericidal form .
Comparison with Similar Compounds
Hypothiocyanite ion is similar to other thiocyanates, such as thiocyanate ion (SCN⁻) and hypothiocyanous acid (HOSCN). it is unique in its strong antimicrobial properties and its role in the innate immune system. Thiocyanate ion is the conjugate base of thiocyanic acid and is commonly found in nature, while hypothiocyanous acid is a weak acid with an acid dissociation constant (pKa) of 5.3 .
Similar compounds include:
Thiocyanate ion (SCN⁻): A pseudohalide anion that is part of the thiocyanates family.
Hypothiocyanous acid (HOSCN): The conjugate acid of this compound.
Properties
CAS No. |
63296-34-4 |
|---|---|
Molecular Formula |
CNOS- |
Molecular Weight |
74.08 g/mol |
IUPAC Name |
oxido thiocyanate |
InChI |
InChI=1S/CHNOS/c2-1-4-3/h3H/p-1 |
InChI Key |
ZCZCOXLLICTZAH-UHFFFAOYSA-M |
SMILES |
C(#N)S[O-] |
Canonical SMILES |
C(#N)S[O-] |
Synonyms |
hypothiocyanite hypothiocyanite ion OSCN- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



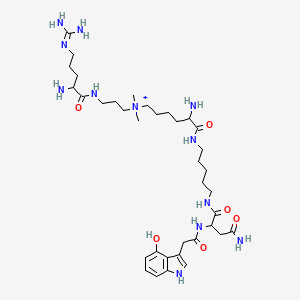
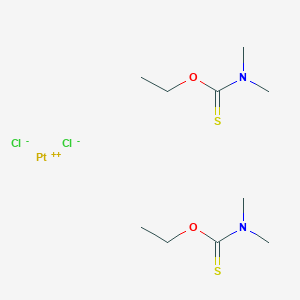
![(3R,4aR,12bS)-9-[(4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1218265.png)
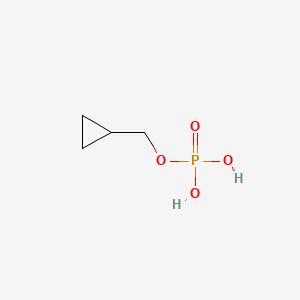
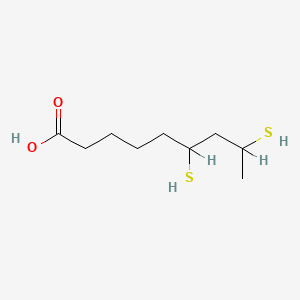
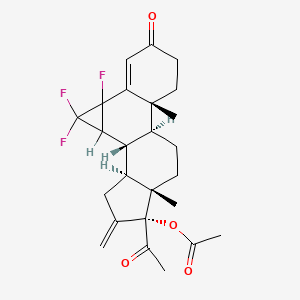
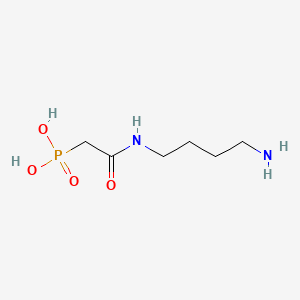
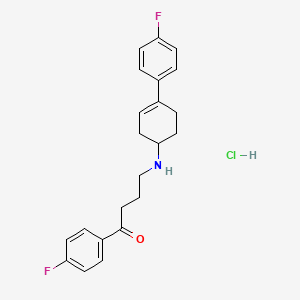
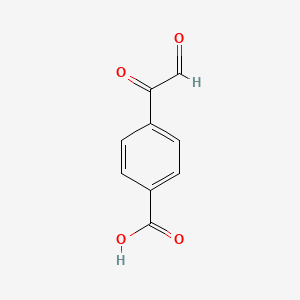

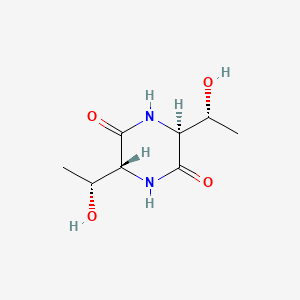
![1H-Phenanthro[9,10-d]imidazol-2-amine](/img/structure/B1218282.png)
